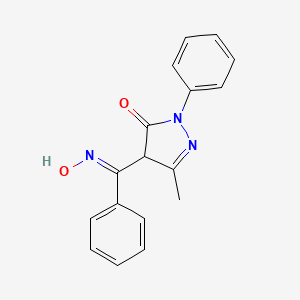
2-(Aminomethyl)-3-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “2-(Aminomethyl)-3-methoxynaphthalene” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “2-(Aminomethyl)” part suggests the presence of an aminomethyl group (−CH2−NH2) at the 2nd position of the naphthalene structure . The “3-methoxy” part indicates a methoxy group (−O−CH3) at the 3rd position .
Molecular Structure Analysis
The molecular structure would likely consist of a naphthalene core with an aminomethyl group attached at one position and a methoxy group at another .Chemical Reactions Analysis
The reactivity of this compound could potentially be influenced by the electron-donating aminomethyl and methoxy groups, which could activate the naphthalene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aminomethyl and methoxy groups could increase its polarity compared to naphthalene, potentially affecting its solubility and boiling point .Scientific Research Applications
Catalysis and Organic Synthesis
"2-(Aminomethyl)-3-methoxynaphthalene" and its derivatives have been explored for their roles in catalysis and as intermediates in organic synthesis. For example, the selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate to produce 2-methoxynaphthalene showcases the importance of these compounds in the production of important intermediates for pharmaceutical applications, such as naproxen (Yadav & Salunke, 2013). Similarly, a practical synthesis of 2-bromo-6-methoxynaphthalene highlights its significance in preparing non-steroidal anti-inflammatory agents (Xu & He, 2010).
Spectroscopy and Antimicrobial Activities
Spectroscopic studies and antimicrobial activities of compounds related to "2-(Aminomethyl)-3-methoxynaphthalene" have been documented, suggesting their potential in biochemical research and antimicrobial therapy. For instance, Schiff base N-(2-hydroxy-3-methoxynaphthalene)1-aminonaphthalene synthesized from the reaction of 2-hydroxy-3-methoxynaphthalene with 1-aminonaphthalene has been characterized for its antimicrobial activities, indicating its utility in medical research and applications (Ünver et al., 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, "2-(Aminomethyl)-3-methoxynaphthalene" derivatives have shown promising applications. Poly(2-methoxynaphthalene), a fused ring conducting polymer, demonstrates significant optical and electrical properties due to its planar structure, hinting at its potential in electronic devices and as a material for organic semiconductors (Meana-Esteban et al., 2014).
Photochemistry and Photophysics
The base-induced photorearrangement from 3-styrylfurans to 2-methylnaphthalenes, involving derivatives of "2-(Aminomethyl)-3-methoxynaphthalene," presents a novel method for synthesizing unsymmetrical 2,7-disubstituted naphthalenes, demonstrating the compound's relevance in photochemical synthesis and photophysical studies (Ho et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNJQHMIQBFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-methoxynaphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)
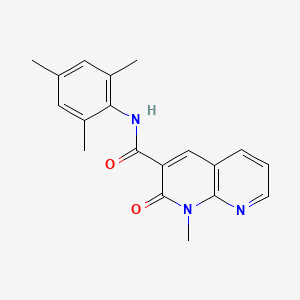
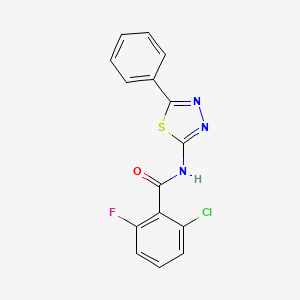
![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)
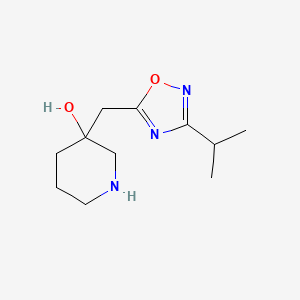
![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
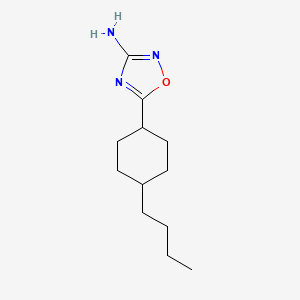
![1-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2977997.png)
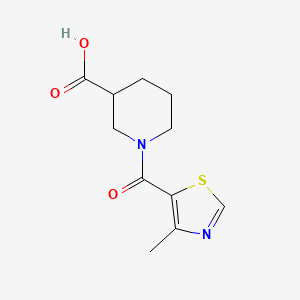
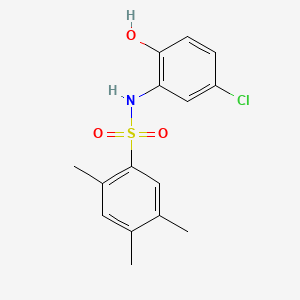
![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)
